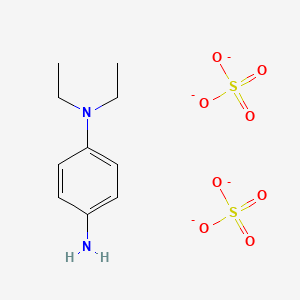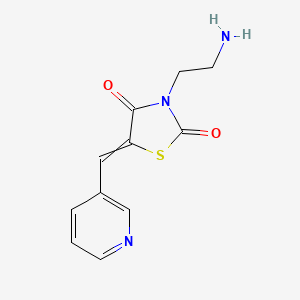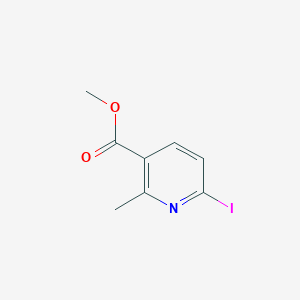![molecular formula C19H20N4O B11819821 3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)
3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridineméthanol, 6-[[bis(2-pyridinylméthyl)amino]méthyl]- est un composé organique complexe de formule moléculaire C19H20N4O. C'est un alcool primaire aromatique et une entité clé dans de nombreux composés bioactifs et d'importance industrielle . Ce composé est connu pour ses applications polyvalentes dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-Pyridineméthanol, 6-[[bis(2-pyridinylméthyl)amino]méthyl]- implique généralement la réaction de dérivés de pyridine avec du formaldéhyde et des amines secondaires. Les conditions réactionnelles comprennent souvent l'utilisation de catalyseurs tels que le palladium sur charbon et l'hydrogène gazeux sous température et pression contrôlées .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés d'hydrogénation catalytique à grande échelle. L'utilisation de réacteurs haute pression et de systèmes à flux continu garantit une production efficace. Le mélange réactionnel est maintenu à des températures et des pressions spécifiques pour optimiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Pyridineméthanol, 6-[[bis(2-pyridinylméthyl)amino]méthyl]- subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former de l'acide nicotinique en présence de quantités catalytiques d'acide bromhydrique.
Réduction : Le composé peut être réduit en utilisant de l'hydrogène gazeux et des catalyseurs au palladium.
Substitution : Il peut subir des réactions de substitution avec des halogènes et d'autres électrophiles.
Réactifs et conditions courantes
Oxydation : Acide bromhydrique et oxygène.
Réduction : Hydrogène gazeux et palladium sur charbon.
Substitution : Halogènes et autres électrophiles dans des conditions contrôlées.
Principaux produits formés
Oxydation : Acide nicotinique.
Réduction : Dérivés de pyridine réduits.
Substitution : Dérivés de pyridine halogénés.
Applications de la recherche scientifique
Le 3-Pyridineméthanol, 6-[[bis(2-pyridinylméthyl)amino]méthyl]- a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire de synthèse dans la préparation de divers composés organiques.
Biologie : Le composé est étudié pour son rôle potentiel dans l'inhibition enzymatique et la liaison aux protéines.
Mécanisme d'action
Le mécanisme d'action du 3-Pyridineméthanol, 6-[[bis(2-pyridinylméthyl)amino]méthyl]- implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir comme un inhibiteur enzymatique en se liant aux sites actifs et en modifiant l'activité enzymatique. La structure aromatique du composé lui permet d'interagir avec les protéines et les acides nucléiques, influençant divers processus biologiques .
Applications De Recherche Scientifique
3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. The compound’s aromatic structure allows it to interact with proteins and nucleic acids, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Pyridineméthanol, 6-[[bis(2-pyridinylméthyl)amino]méthyl]-
- 3-(hydroxyméthyl)pyridine
- 3-Pyridyl carbinol
Unicité
Le 3-Pyridineméthanol, 6-[[bis(2-pyridinylméthyl)amino]méthyl]- se distingue par sa structure unique, qui comprend plusieurs cycles pyridine et un groupe hydroxyméthyle. Cette structure confère au composé des propriétés chimiques et une réactivité distinctes, le rendant précieux dans diverses applications .
Propriétés
Formule moléculaire |
C19H20N4O |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
[6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C19H20N4O/c24-15-16-7-8-19(22-11-16)14-23(12-17-5-1-3-9-20-17)13-18-6-2-4-10-21-18/h1-11,24H,12-15H2 |
Clé InChI |
DVKGFWUMRRBWGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CN(CC2=NC=C(C=C2)CO)CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide](/img/structure/B11819741.png)





![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)


![Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate](/img/structure/B11819794.png)
![N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B11819801.png)
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate](/img/structure/B11819813.png)


